molecular formula C28H22Cl2N2O2 B5079587 N-[2-chloro-4-[3-chloro-4-[(3-methylbenzoyl)amino]phenyl]phenyl]-3-methylbenzamide

N-[2-chloro-4-[3-chloro-4-[(3-methylbenzoyl)amino]phenyl]phenyl]-3-methylbenzamide

Cat. No.: B5079587
M. Wt: 489.4 g/mol
InChI Key: HLWDRFRIXQIUKW-UHFFFAOYSA-N
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Description

N-[2-chloro-4-[3-chloro-4-[(3-methylbenzoyl)amino]phenyl]phenyl]-3-methylbenzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-[3-chloro-4-[(3-methylbenzoyl)amino]phenyl]phenyl]-3-methylbenzamide typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Nitration and Reduction:

    Amide Formation: The final step involves the formation of the amide bond through the reaction of the amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-[3-chloro-4-[(3-methylbenzoyl)amino]phenyl]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-chloro-4-[3-chloro-4-[(3-methylbenzoyl)amino]phenyl]phenyl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-chloro-4-[3-chloro-4-[(3-methylbenzoyl)amino]phenyl]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: A compound with similar structural features but different substituents.

    N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Another related compound with a trifluoromethyl group instead of the methylbenzoyl group.

Uniqueness

N-[2-chloro-4-[3-chloro-4-[(3-methylbenzoyl)amino]phenyl]phenyl]-3-methylbenzamide is unique due to its specific combination of aromatic rings and chlorine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-chloro-4-[3-chloro-4-[(3-methylbenzoyl)amino]phenyl]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl2N2O2/c1-17-5-3-7-21(13-17)27(33)31-25-11-9-19(15-23(25)29)20-10-12-26(24(30)16-20)32-28(34)22-8-4-6-18(2)14-22/h3-16H,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWDRFRIXQIUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC(=C4)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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